![molecular formula C19H26ClN3O4S B2832479 N'-(5-Chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide CAS No. 2380183-85-5](/img/structure/B2832479.png)
N'-(5-Chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(5-Chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Mechanism of Action
N'-(5-Chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide exerts its anti-tumor activity by selectively inhibiting BTK, which is a key mediator of B-cell receptor signaling. Inhibition of BTK leads to a blockade of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for the survival and proliferation of B-cells. This results in cell death and tumor regression in B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on BTK activity, with an IC50 of 0.85 nM. In addition, this compound has been found to be highly selective for BTK, with minimal inhibition of other kinases. This compound has also been shown to induce apoptosis (programmed cell death) in CLL and MCL cells, and to inhibit the growth and survival of primary B-cell lymphoma cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-(5-Chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide is its high potency and selectivity for BTK, which makes it a valuable tool for studying the role of BTK in B-cell signaling and malignancies. In addition, this compound has a favorable safety profile, which makes it suitable for use in animal models and preclinical studies.
One limitation of this compound is that it is a small molecule inhibitor, which may have limited tissue penetration and efficacy in vivo. In addition, this compound may have off-target effects on other kinases at higher concentrations, which could complicate interpretation of experimental results.
Future Directions
There are several potential future directions for research on N'-(5-Chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide and BTK inhibition. One area of interest is the development of combination therapies that target multiple components of the B-cell receptor signaling pathway, in order to maximize efficacy and overcome resistance. Another area of interest is the identification of biomarkers that can predict response to BTK inhibitors, and the development of personalized treatment strategies based on these biomarkers. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound and other BTK inhibitors in a variety of B-cell malignancies.
Synthesis Methods
The synthesis of N'-(5-Chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide involves several steps, starting from commercially available starting materials. The key step in the synthesis is the formation of the thiazole ring, which is achieved through a cyclization reaction. The final product is obtained in high yield and purity through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
N'-(5-Chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide has been extensively studied in preclinical models of B-cell malignancies, and has shown promising results in terms of efficacy and safety. In a study published in the journal Blood, this compound was shown to inhibit BTK and downstream signaling pathways in CLL and MCL cells, leading to cell death and tumor regression. This compound was also found to have a favorable safety profile, with no significant toxicity observed in animal models.
properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN3O4S/c1-26-16-3-2-14(20)12-15(16)22-18(25)17(24)21-13-19(4-10-28-11-5-19)23-6-8-27-9-7-23/h2-3,12H,4-11,13H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIKVPXPOFUBSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(CCSCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B2832396.png)
![3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2832397.png)
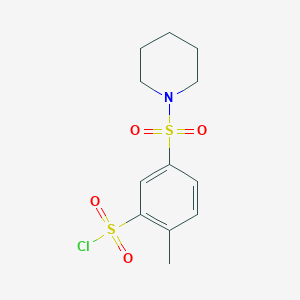
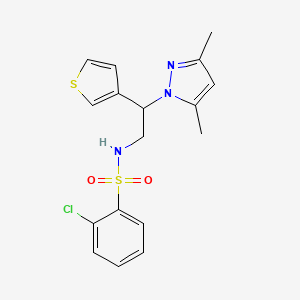
![5-Bromo-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2832401.png)
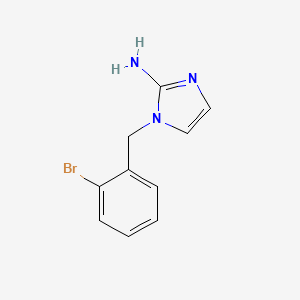

![1-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone](/img/structure/B2832408.png)

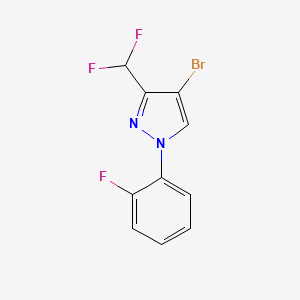
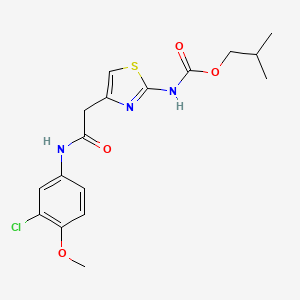
![6-(Benzylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2832414.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2832417.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2832419.png)